![molecular formula C16H18N2 B7460000 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline, also known as DMIA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DMIA is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. The synthesis of DMIA involves the reaction of 2-methylindole with formaldehyde and aniline.
科学的研究の応用
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of fluorescent dyes for biological imaging. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in fluorescence microscopy and other imaging techniques.
Another area of research is in the development of new drugs for the treatment of cancer and other diseases. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has also been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins, which can cause cell death.
Biochemical and Physiological Effects:
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is its strong fluorescence properties, which make it a useful tool for biological imaging. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has some limitations in lab experiments. For example, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is relatively unstable in aqueous solutions, which can limit its use in biological assays. In addition, the mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline research. One area of interest is in the development of new fluorescent dyes for biological imaging. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown promise in this area, but further research is needed to optimize its properties and develop new derivatives.
Another area of interest is in the development of new cancer therapies. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown anti-tumor activity in vitro and in vivo, but further research is needed to determine its efficacy and safety in humans.
Finally, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has potential applications in the development of new antibiotics. Its antimicrobial activity against a variety of bacteria and fungi makes it a promising candidate for the development of new drugs to combat antibiotic-resistant infections.
Conclusion:
In conclusion, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The synthesis of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline involves the reaction of 2-methylindole with formaldehyde and aniline. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown promise in the development of fluorescent dyes for biological imaging, new cancer therapies, and new antibiotics. Further research is needed to fully understand the mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline and optimize its properties for these applications.
合成法
The synthesis of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline involves the reaction of 2-methylindole with formaldehyde and aniline. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents. The purity of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline can be increased through recrystallization or column chromatography.
特性
IUPAC Name |
3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-9-14-6-2-3-8-16(14)18(12)11-13-5-4-7-15(17)10-13/h2-8,10,12H,9,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZFXPSXCQUNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
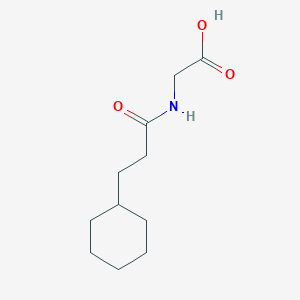
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
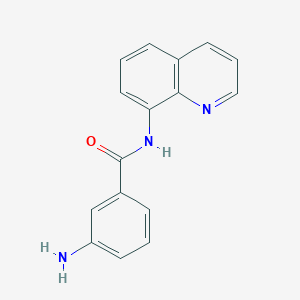
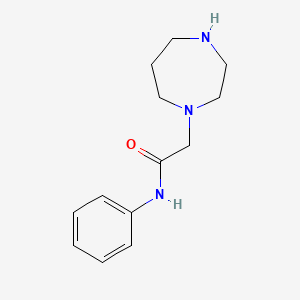
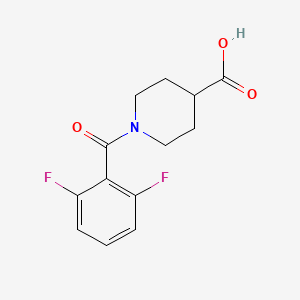

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
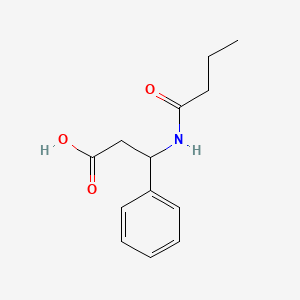
![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
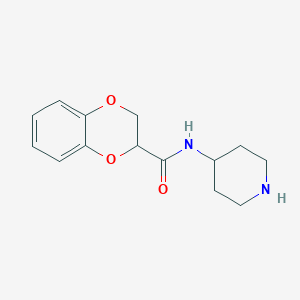
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
